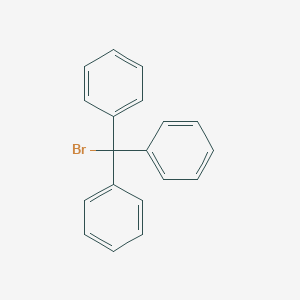

Bromotriphenylmethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66464. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[bromo(diphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Br/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHXEWZGTQSYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060494 | |

| Record name | Bromotriphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Alfa Aesar MSDS] | |

| Record name | Triphenylmethyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18411 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

596-43-0 | |

| Record name | Trityl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromotriphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromotriphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1''-(bromomethylidyne)tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromotriphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,1,1-triphenylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOTRIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWY6H8D4L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Bromotriphenylmethane

For researchers, scientists, and professionals in drug development, bromotriphenylmethane, also known as trityl bromide, is a crucial reagent and intermediate in organic synthesis. Its utility in protecting groups, dye manufacturing, and as a precursor for various pharmaceuticals necessitates a thorough understanding of its preparation and purification.[1] This technical guide provides a detailed overview of the prevalent synthesis and purification methodologies for this compound, complete with experimental protocols, quantitative data summaries, and visual diagrams to elucidate key processes.

Synthesis of this compound

The primary and most common method for synthesizing this compound is through the nucleophilic substitution of triphenylmethanol (B194598). This reaction typically proceeds via an SN1 mechanism, leveraging the stability of the triphenylmethyl (trityl) carbocation intermediate.[2][3]

Synthesis from Triphenylmethanol

The reaction of triphenylmethanol with a bromine source, such as hydrobromic acid, is a widely employed synthetic route.[3][4] The acidic conditions facilitate the protonation of the hydroxyl group, which then departs as a water molecule, forming a stable tertiary carbocation. The subsequent attack by a bromide ion yields the desired product.

A common procedure involves dissolving triphenylmethanol in a suitable solvent like acetic acid and then introducing hydrobromic acid.[3][4] The reaction mixture is often heated to ensure completion.[3]

Reaction Mechanism:

The synthesis from triphenylmethanol proceeds through a classic SN1 pathway, which is outlined in the diagram below. The stability of the triphenylmethyl carbocation is a key factor driving this mechanism.[2]

Figure 1: SN1 reaction mechanism for the synthesis of this compound.

Experimental Protocols

Below are detailed experimental procedures for the synthesis and purification of this compound.

Protocol 1: Synthesis from Triphenylmethanol

This protocol is adapted from established laboratory procedures.[3][4]

Materials:

-

Triphenylmethanol

-

Glacial Acetic Acid

-

Hydrobromic Acid (48% aqueous solution)

-

Ice bath

-

Heating apparatus (e.g., hot water bath)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask, dissolve a specific mass of triphenylmethanol in glacial acetic acid.

-

Slowly add a stoichiometric excess of 48% hydrobromic acid to the solution while stirring. The solution may turn a bright yellow color.[3]

-

Heat the reaction mixture in a hot water bath for 5-10 minutes.[3]

-

Allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate the crystallization of the product.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid.

-

The crude product can then be purified by recrystallization.

Purification of this compound

The most common method for purifying crude this compound is recrystallization.[5][6] This technique relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.

Recrystallization Procedure

Solvent Selection: The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] For this compound, common recrystallization solvents include isopropanol (B130326) and ethanol.[8]

General Protocol:

-

Dissolve the crude this compound in a minimal amount of hot recrystallization solvent (e.g., isopropanol).

-

If there are any insoluble impurities, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any soluble impurities adhering to the crystal surface.

-

Dry the crystals thoroughly to remove any residual solvent.

The following diagram illustrates a typical workflow for the synthesis and purification process.

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₅Br | [9] |

| Molecular Weight | 323.23 g/mol | [1] |

| Appearance | White to yellow powder | [1] |

| Melting Point | 152-157 °C | [1][10] |

| Boiling Point | 230 °C at 15 mmHg | [10] |

| Purity (Typical) | ≥ 98% | [1] |

Table 1: Physical and Chemical Properties of this compound.

| Reactant 1 | Reactant 2 | Product Yield | Conditions | Reference |

| Triphenylmethanol | Hydrobromic Acid | ~76% | Acetic acid solvent, heating | [11] |

| This compound | Ethanol | 20-73% | SN1 reaction, 50-65°C, 5-30 min | [12] |

Table 2: Reported Yields for Reactions Involving this compound.

Conclusion

The synthesis of this compound from triphenylmethanol via an SN1 reaction is a robust and widely used method. Purification through recrystallization is effective in yielding a high-purity product suitable for a variety of applications in research and development. The protocols and data presented in this guide offer a comprehensive resource for scientists and professionals working with this important chemical compound. Adherence to proper laboratory techniques is crucial for achieving high yields and purity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. homework.study.com [homework.study.com]

- 3. Triphenylmethyl Bromide Lab Report - 920 Words | Internet Public Library [ipl.org]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. youtube.com [youtube.com]

- 8. personal.denison.edu [personal.denison.edu]

- 9. This compound | C19H15Br | CID 11692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. store.p212121.com [store.p212121.com]

- 11. Preparation Of this compound essay paper [millionessays.com]

- 12. aurco.org [aurco.org]

Crystal Structure of Bromotriphenylmethane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information regarding the crystal structure analysis of bromotriphenylmethane (C₁₉H₁₅Br), a compound of interest in organic synthesis and materials science. While a definitive crystallographic study has been identified, access to the complete dataset and detailed experimental protocols from the primary literature is currently limited. This document outlines the known information and provides a framework for a complete analysis pending access to the full research article.

Introduction

This compound, also known as trityl bromide, is a sterically hindered organobromine compound. Its triphenylmethyl (trityl) group is a versatile protecting group in organic synthesis, and its derivatives are explored for applications in materials science. Understanding the precise three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is crucial for elucidating structure-property relationships, predicting crystal packing, and informing the design of new materials.

A key study identifying the crystal structure is:

-

Yarkaeva, Yu. A., Islamuratova, E. N., Zagitova, L. R., Gus'kov, V. Yu., Zil'berg, R. A., & Maistrenko, V. N. (2021). A Sensor for the Recognition and Determination of Tryptophan Enantiomers Based on Carbon-Paste Electrode Modified by Enantiomorphic Crystals of this compound. Journal of Analytical Chemistry, 76(11), 1345–1354.

While the full text of this article containing the detailed crystallographic data is not openly accessible, its title and abstract strongly indicate that the crystal structure of this compound has been determined and is central to the research.

Experimental Protocols (Anticipated)

A complete technical guide would require detailed experimental protocols. Based on standard crystallographic practices, the following methodologies are anticipated to have been used in the determination of the this compound crystal structure.

Synthesis and Crystallization

The synthesis of this compound is a well-established procedure. A typical laboratory-scale synthesis involves the reaction of triphenylmethanol (B194598) with a brominating agent such as hydrobromic acid or phosphorus tribromide.

For single-crystal X-ray diffraction, high-quality single crystals are required. The crystallization process is critical and would likely involve the following steps:

-

Purification: The crude this compound product would be purified, likely by recrystallization from a suitable solvent or by column chromatography, to remove any impurities that could hinder crystal growth.

-

Solvent Selection: A systematic screening of various solvents and solvent mixtures would be performed to identify conditions that yield well-formed, single crystals. Common techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution.

-

Crystal Growth: Once suitable conditions are found, the crystallization experiment would be set up and allowed to proceed undisturbed over a period of hours to days.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

The determination of the crystal structure would have been performed using a single-crystal X-ray diffractometer. The anticipated workflow is as follows:

-

Crystal Mounting: A suitable single crystal of this compound would be selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal would be placed in the X-ray beam of the diffractometer. The instrument, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, would collect diffraction data as the crystal is rotated. Key data collection parameters would include the temperature (often cryogenic to reduce thermal motion), the range of diffraction angles (2θ), and the exposure time.

-

Data Processing: The raw diffraction images would be processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This processed data would then be used for structure solution and refinement.

Structure Solution and Refinement

The final step is the determination of the atomic arrangement in the crystal lattice from the processed diffraction data.

-

Structure Solution: The initial atomic positions would be determined using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model would be refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by parameters such as the R-factor.

Data Presentation (Anticipated)

Access to the primary research article would allow for the compilation of the following quantitative data into a comprehensive table.

Table 1. Anticipated Crystallographic Data for this compound.

| Parameter | Value |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, Pccn, etc. |

| Unit Cell Dimensions | |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| Volume (ų) | Value |

| Z (molecules per unit cell) | Value |

| Calculated Density (g/cm³) | Value |

| Absorption Coefficient (μ) (mm⁻¹) | Value |

| F(000) | Value |

| Crystal Size (mm³) | Value |

| Temperature (K) | Value |

| Wavelength (λ) (Å) | Value |

| 2θ Range for Data Collection (°) | Value |

| Reflections Collected | Value |

| Independent Reflections | Value |

| R-int | Value |

| Final R indices [I>2σ(I)] | |

| R₁ | Value |

| wR₂ | Value |

| R indices (all data) | |

| R₁ | Value |

| wR₂ | Value |

| Goodness-of-fit on F² | Value |

Visualization

To illustrate the anticipated experimental and logical workflows, the following diagrams are provided in the DOT language.

Experimental Workflow

Caption: Experimental workflow for the crystal structure analysis of this compound.

Logical Relationship of Crystallographic Data

Caption: Logical flow from diffraction data to detailed structural information.

Conclusion and Future Work

A comprehensive crystal structure analysis of this compound is contingent upon accessing the full experimental data and methodologies from the primary literature. The identified publication by Yarkaeva et al. (2021) is the most promising source for this information. Once the full crystallographic information file (CIF) and experimental details are obtained, a complete and in-depth technical guide can be compiled. This will enable a thorough understanding of the solid-state structure of this compound, which is valuable for researchers in synthetic chemistry, materials science, and drug development.

An In-depth Technical Guide on the Photophysical and Photochemical Properties of Bromotriphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromotriphenylmethane, a halogenated derivative of triphenylmethane (B1682552), serves as a valuable precursor in organic synthesis and has garnered attention for its unique photochemical properties. This technical guide provides a comprehensive overview of the photophysical and photochemical characteristics of this compound, with a focus on its absorption and emission properties, photochemical reactivity, and the transient species involved. This document is intended to be a resource for researchers in photochemistry, materials science, and drug development, providing detailed experimental methodologies and a summary of key quantitative data to facilitate further investigation and application of this compound.

Introduction

This compound, also known as trityl bromide, is a crystalline solid that is widely utilized in organic synthesis as a protecting group and as a precursor to the triphenylmethyl (trityl) radical.[1] Its photochemistry is primarily dictated by the carbon-bromine (C-Br) bond, which is susceptible to homolytic cleavage upon absorption of ultraviolet (UV) light. This process generates the highly colored and persistent trityl radical, a species of significant interest in various fields, including polymer chemistry and materials science.[1][2] Understanding the photophysical and photochemical properties of this compound is crucial for controlling its reactivity and harnessing its potential in light-driven applications. This guide summarizes the available data on its spectral properties, photochemical reaction pathways, and provides an overview of the experimental techniques used to study these phenomena.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Synonyms | Trityl bromide, Triphenylmethyl bromide | [3][4] |

| CAS Number | 596-43-0 | [3][4] |

| Molecular Formula | C₁₉H₁₅Br | [3][4] |

| Molecular Weight | 323.23 g/mol | [3][4] |

| Appearance | White to yellow powder | [2] |

| Melting Point | 152-154 °C | |

| Boiling Point | 230 °C at 15 mmHg | |

| Solubility | Soluble in organic solvents such as acetone. | [5] |

Photophysical Properties

Absorption Spectra

This compound absorbs in the ultraviolet region of the electromagnetic spectrum. The absorption of a photon promotes the molecule to an electronically excited state. The specific absorption maxima (λmax) and molar extinction coefficients (ε) are dependent on the solvent used. While a specific UV-Vis spectrum for this compound is not widely published, related triphenylmethane dyes exhibit complex absorption profiles.[1][6] For instance, bromopyrogallol red, a brominated triphenylmethane dye, shows distinct absorption bands corresponding to its different tautomeric forms, which are influenced by the pH of the solution.[1][6]

Emission Properties

Upon excitation, molecules can relax to the ground state through radiative (fluorescence, phosphorescence) or non-radiative pathways. Detailed fluorescence and phosphorescence data for this compound, such as emission maxima and quantum yields, are not extensively documented. However, studies on related triphenylmethane dyes, such as bromopyrogallol red, have shown that these molecules can exhibit emission from both the second excited singlet state (S₂) and the first excited singlet state (S₁), with S₂ emission being the major component.[1][6] The presence of the heavy bromine atom in bromopyrogallol red has been observed to influence the ultrafast relaxation dynamics, a phenomenon known as the heavy atom effect.[1][6] The S₂ emission lifetimes for these dyes are in the femtosecond range (150-300 fs), while the S₁ emission lifetimes are in the nanosecond range (2-5 ns).[6]

Photochemical Properties

The primary photochemical reaction of this compound is the homolytic cleavage of the C-Br bond upon UV irradiation, leading to the formation of a triphenylmethyl radical and a bromine atom.[7] This process is a key step in many of its synthetic applications.

Photodissociation Mechanism

The photodissociation of this compound can be represented by the following equation:

(C₆H₅)₃CBr + hν → (C₆H₅)₃C• + Br•

Transient Species

The primary transient species formed upon photolysis of this compound is the triphenylmethyl radical. This radical is known for its persistence and characteristic yellow color in solution. The stability of the trityl radical is attributed to the delocalization of the unpaired electron over the three phenyl rings. The formation and decay of this and other transient species can be monitored using time-resolved spectroscopic techniques such as transient absorption spectroscopy.[10][11]

Experimental Protocols

Studying the photophysical and photochemical properties of this compound requires specialized experimental techniques.

Steady-State Spectroscopy

-

UV-Vis Absorption Spectroscopy : To determine the absorption spectrum, a solution of this compound in a suitable UV-transparent solvent (e.g., cyclohexane, acetonitrile) is prepared. The absorbance is measured as a function of wavelength using a dual-beam spectrophotometer.

-

Fluorescence Spectroscopy : To measure the emission spectrum, the solution is excited at a wavelength where it absorbs strongly. The emitted light is collected at a 90-degree angle to the excitation beam and passed through a monochromator to a detector. The fluorescence quantum yield can be determined relative to a standard with a known quantum yield.[12]

Time-Resolved Spectroscopy

-

Transient Absorption Spectroscopy (TAS) : This pump-probe technique is used to study the dynamics of excited states and the formation of transient species. A short, intense laser pulse (pump) excites the sample, and a second, weaker pulse (probe) monitors the changes in absorption at different time delays after excitation. By varying the delay time, the formation and decay of transient species can be followed on timescales ranging from femtoseconds to milliseconds.[13]

Photolysis Quantum Yield Determination

The quantum yield of photodissociation can be determined by measuring the number of molecules of this compound that decompose and the number of photons absorbed by the solution. This typically involves irradiating a solution of known concentration with a light source of known intensity and wavelength for a specific time. The change in concentration of the reactant can be monitored by UV-Vis spectroscopy or chromatography. The number of photons absorbed can be measured using a chemical actinometer.[12][14]

Applications in Drug Development and Research

The photochemical properties of this compound and its derivatives have potential applications in several areas:

-

Photodynamic Therapy (PDT) : The ability to generate reactive radical species upon light activation makes this class of compounds interesting for the development of photosensitizers for PDT.

-

Photoactivated Drug Delivery : The light-sensitive C-Br bond could be incorporated into drug delivery systems to enable the controlled release of therapeutic agents at a specific site upon irradiation.

-

Probes for Biological Systems : The formation of the colored trityl radical can be used as a basis for developing photochemical probes to study biological processes.

Conclusion

This compound exhibits interesting photochemical behavior dominated by the photodissociation of the C-Br bond to form the stable triphenylmethyl radical. While a comprehensive set of quantitative photophysical data is not yet available, studies on related compounds provide valuable insights into its excited-state dynamics. Further research, particularly utilizing advanced time-resolved spectroscopic techniques, is needed to fully elucidate the photophysical and photochemical properties of this compound. Such studies will undoubtedly pave the way for its application in various light-driven technologies, including those relevant to drug development and biomedical research.

References

- 1. Ultrafast excited state dynamics of S2 and S1 states of triphenylmethane dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C19H15Br | CID 11692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Solved Integrated Problem 07.91 this compound | Chegg.com [chegg.com]

- 6. Ultrafast excited state dynamics of S2 and S1 states of triphenylmethane dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Ultrafast Excited State Relaxation Dynamics of New Fuchsine- a Triphenylmethane Derivative Dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantum yield - Wikipedia [en.wikipedia.org]

- 13. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]

- 14. Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the SN1 Reaction Mechanism of Bromotriphenylmethane with Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the unimolecular nucleophilic substitution (SN1) reaction mechanism between bromotriphenylmethane and various alcohols. It delves into the core principles governing this reaction, including kinetics, solvent effects, and the stability of the key intermediate. This document is intended to serve as a detailed resource, offering both theoretical insights and practical experimental guidance.

Core Concepts: The SN1 Pathway of this compound

The reaction of this compound with alcohols proceeds via a classic SN1 mechanism. This two-step pathway is dictated by the structure of the substrate, which is a tertiary alkyl halide. A key feature of this reaction is the formation of a highly stable carbocation intermediate.

Step 1: Formation of the Triphenylmethyl (Trityl) Carbocation

The first and rate-determining step involves the slow, spontaneous dissociation of the carbon-bromine bond in this compound. This heterolytic cleavage results in the formation of a bromide ion and the triphenylmethyl (trityl) carbocation. The high stability of this carbocation is a primary driver for the reaction proceeding via the SN1 pathway. This stability arises from the extensive resonance delocalization of the positive charge across the three phenyl rings.[1][2][3] The planarity of the carbocation allows for effective overlap of the empty p-orbital on the central carbon with the π-systems of the aromatic rings.

Step 2: Nucleophilic Attack by the Alcohol

The second step is a rapid nucleophilic attack on the electrophilic carbocation by the alcohol molecule. The alcohol acts as a weak nucleophile, and its oxygen atom donates a lone pair of electrons to the positively charged carbon. This results in the formation of a protonated ether.

Step 3: Deprotonation

The final step is a fast acid-base reaction where another alcohol molecule in the solvent acts as a base, removing the proton from the newly formed oxonium ion. This regenerates the alcohol catalyst and yields the final ether product.

Quantitative Data Presentation

Polar protic solvents, such as alcohols, are particularly effective at promoting SN1 reactions because they can stabilize both the developing carbocation and the leaving group through hydrogen bonding and dipole-dipole interactions.[4][5][6] The ability of the solvent to stabilize the transition state leading to the carbocation is crucial. Generally, more polar and more sterically hindered alcohols are better at solvating the carbocation and the leaving group, which can influence the overall rate.

| Alcohol | Structure | Relative Rate Constant (k_rel) | Activation Energy (Ea) |

| Methanol | CH₃OH | Higher | Lower |

| Ethanol | CH₃CH₂OH | High | Low |

| Isopropanol | (CH₃)₂CHOH | Moderate | Moderate |

| t-Butanol | (CH₃)₃COH | Lower | Higher |

Note: The relative rates and activation energies presented in this table are based on established principles of SN1 reactions and solvent effects. The trend indicates that less hindered primary alcohols are expected to lead to faster reaction rates compared to more hindered tertiary alcohols. This is because the nucleophilic attack of the solvent is also a factor in the overall process, and steric hindrance can play a role. However, the overriding factor is the solvent's ability to stabilize the carbocation and the leaving group.

Experimental Protocols

Detailed methodologies for studying the kinetics of the SN1 reaction of this compound with alcohols are crucial for obtaining reliable quantitative data. The progress of the reaction can be monitored by measuring the rate of disappearance of the reactant or the rate of appearance of a product. Common methods include conductometry, spectrophotometry, and titration.

Conductometric Method

This method is based on the increase in the conductivity of the solution as the reaction progresses due to the formation of ionic products (HBr, which dissociates into H⁺ and Br⁻).

Methodology:

-

Solution Preparation: Prepare a dilute solution of this compound in the desired alcohol (e.g., 0.01 M). Ensure the alcohol is of high purity and anhydrous to avoid side reactions.

-

Instrumentation: Use a calibrated conductivity meter with a probe suitable for organic solvents. The reaction should be carried out in a thermostated vessel to maintain a constant temperature.

-

Data Acquisition:

-

Equilibrate the alcohol in the reaction vessel to the desired temperature.

-

Initiate the reaction by adding a known volume of a stock solution of this compound in the same alcohol.

-

Start recording the conductivity of the solution at regular time intervals.

-

-

Data Analysis:

-

The rate of the reaction can be determined by plotting the change in conductivity against time.

-

The pseudo-first-order rate constant (k') can be calculated from the slope of the plot of ln(σ∞ - σt) versus time, where σt is the conductivity at time t and σ∞ is the conductivity at the completion of the reaction.

-

Spectrophotometric Method

The formation of the intensely colored triphenylmethyl carbocation can be monitored using UV-Vis spectrophotometry.

Methodology:

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen alcohol.

-

Instrumentation: Use a UV-Vis spectrophotometer with a thermostated cell holder.

-

Data Acquisition:

-

Determine the λmax (wavelength of maximum absorbance) of the triphenylmethyl carbocation in the specific alcohol.

-

Place the reaction mixture in the cuvette and monitor the increase in absorbance at λmax over time.

-

-

Data Analysis:

-

The pseudo-first-order rate constant (k') can be determined from the slope of the plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.

-

Titration Method

The production of hydrobromic acid (HBr) as a byproduct of the reaction can be quantified by titration with a standard base.

Methodology:

-

Reaction Setup: Carry out the reaction in a thermostated flask.

-

Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a cold, non-reactive solvent (e.g., acetone).

-

Titration: Titrate the quenched aliquot with a standardized solution of a base (e.g., sodium hydroxide) using a suitable indicator (e.g., phenolphthalein).

-

Data Analysis:

-

The concentration of HBr produced at each time point can be calculated from the volume of base used.

-

The pseudo-first-order rate constant (k') can be obtained by plotting ln([P]∞ - [P]t) versus time, where [P]t is the concentration of HBr at time t and [P]∞ is the final concentration of HBr.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The SN1 reaction mechanism of this compound with an alcohol.

Caption: General experimental workflow for the kinetic study of the SN1 reaction.

Caption: Key factors influencing the rate of the SN1 reaction of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. aurco.org [aurco.org]

- 4. "A Flexible Solvolysis Experiment for the Undergraduate Organic Laborat" by John J. Esteb, John R. Magers et al. [digitalcommons.butler.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Stability of the trityl carbocation formed from Bromotriphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical examination of the triphenylmethyl (trityl) carbocation, a cornerstone intermediate in organic chemistry. We will explore the factors governing its exceptional stability, its quantitative characterization, and the protocols for its generation from bromotriphenylmethane.

Core Concepts: Understanding Trityl Carbocation Stability

The triphenylmethyl cation, or trityl carbocation, is a tertiary carbocation renowned for its remarkable stability. Unlike simple alkyl carbocations, which are transient and highly reactive, the trityl cation is stable enough to be isolated as a salt with non-nucleophilic anions like tetrafluoroborate (B81430) or hexafluorophosphate. This stability arises from a combination of powerful electronic and structural factors.

Resonance Stabilization

The primary factor contributing to the trityl cation's stability is extensive resonance delocalization of the positive charge. The central, sp²-hybridized carbon atom is bonded to three phenyl rings. The empty p-orbital on this central carbon can overlap with the π-electron systems of all three aromatic rings.

This overlap allows the positive charge to be distributed away from the central carbon and across ten atoms in total: the central carbon and the ortho and para positions of each of the three phenyl rings. This delocalization significantly lowers the energy of the cation, rendering it substantially more stable than carbocations where the charge is localized on a single atom.

Steric Effects

The three phenyl rings cannot lie in the same plane due to steric hindrance. Instead, they adopt a propeller-like conformation. This specific geometry, while sometimes thought to hinder perfect orbital overlap for resonance, is the lowest energy conformation that balances steric repulsion and electronic stabilization.

Quantitative Measures of Stability

The stability of the trityl carbocation can be quantified through several experimental and spectroscopic parameters. These values are crucial for comparing its reactivity to other carbocations and for understanding its behavior in reaction mechanisms.

| Parameter | Value | Significance |

| pK R+ | -6.63 | This value represents the pH at which the concentration of the carbocation is equal to the concentration of its corresponding alcohol (triphenylmethanol). A more negative pK R+ indicates greater stability of the carbocation. |

| ¹³C NMR Chemical Shift (C+) | 211.3 ppm | The central, positively charged carbon atom is highly deshielded, resulting in a characteristic downfield chemical shift far from typical sp² carbons (which appear around 120-150 ppm). This large shift is a direct measure of the electron deficiency at the central carbon. |

| UV-Vis Absorption (λ max) | 410 nm, 435 nm | The extensive conjugated system of the trityl carbocation gives it a distinct yellow color. It strongly absorbs visible light, with characteristic maximum absorption wavelengths (λmax) that can be used for quantification.[1] |

Formation from this compound

The trityl carbocation is readily formed from this compound through the heterolytic cleavage of the carbon-bromine bond. This process is a classic example of a unimolecular nucleophilic substitution (Sₙ1) reaction pathway, where the formation of the stable carbocation intermediate is the rate-determining step. The reaction is highly favorable due to the stability of the resulting carbocation.

The formation can be facilitated in two primary ways:

-

Sₙ1 Solvolysis: Dissolving this compound in a polar, weakly nucleophilic solvent (like ethanol (B145695) or a mixture of acetone (B3395972) and water) promotes the spontaneous dissociation of the bromide ion.

-

Lewis Acid Catalysis: The addition of a Lewis acid, such as aluminum chloride (AlCl₃), abstracts the bromide ion to form a complex anion (e.g., AlCl₃Br⁻) and the trityl carbocation. This method is effective even in non-polar solvents like dichloromethane.

The logical workflow for the formation and subsequent reaction of the trityl carbocation is illustrated below.

Caption: Logical workflow for the generation and subsequent reaction of the trityl carbocation.

Experimental Protocols

The following protocols detail the generation and characterization of the trityl carbocation from this compound.

Protocol 1: Generation via Sₙ1 Solvolysis

This protocol is adapted from procedures involving the Sₙ1 reaction of triphenylmethyl halides.

-

Dissolution: Weigh 0.50 g of this compound and place it in a 100 mL round-bottom flask equipped with a magnetic stirrer.

-

Solvent Addition: Add 10 mL of acetone and stir until the solid is fully dissolved.

-

Initiation: Add 2.0 mL of water to the acetone solution. The polar solvent mixture will facilitate the ionization of the C-Br bond.

-

Reaction: Stir the mixture at room temperature for 10-15 minutes. The solution should develop a characteristic yellow color, indicating the presence of the trityl carbocation.

-

Characterization: Immediately take an aliquot of the solution for UV-Vis spectroscopic analysis to confirm the presence of the cation by its characteristic absorbance peaks.

Protocol 2: Generation via Lewis Acid Catalysis

This protocol is based on the well-established method of generating carbocations using Lewis acids.

-

Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve approximately 100 mg of anhydrous aluminum chloride (AlCl₃) in 10 mL of dry dichloromethane.

-

Substrate Addition: In a separate dry flask, dissolve 323 mg of this compound in 5 mL of dry dichloromethane.

-

Reaction: Slowly add the this compound solution to the stirring AlCl₃ solution at room temperature.

-

Observation: The solution will rapidly turn a deep yellow, indicating the formation of the trityl cation and the tetrachloroaluminate-bromide complex [AlCl₃Br]⁻.

-

Characterization: The resulting solution can be analyzed via ¹³C NMR spectroscopy. The sample should be prepared under inert conditions to prevent quenching of the carbocation by atmospheric moisture.

Visualization of Chemical Structures

The following diagrams, rendered using DOT language, illustrate the key chemical processes.

Diagram: Formation of Trityl Carbocation

This diagram shows the heterolytic cleavage of the C-Br bond in this compound.

Caption: Formation of the trityl carbocation from this compound.

Diagram: Resonance Stabilization

This diagram illustrates how the positive charge on the trityl carbocation is delocalized onto one of its phenyl rings. This process is identical for all three rings.

Caption: Resonance delocalization of the positive charge into a phenyl ring.

References

Spectroscopic Profile of Bromotriphenylmethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for bromotriphenylmethane (Trityl Bromide), a vital reagent and intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.50 | Multiplet | 15H | Phenyl-H |

¹³C NMR

| Chemical Shift (ppm) | Assignment |

| 67.8 | Quaternary C-Br |

| 128.0 | Phenyl C-H (ortho) |

| 128.6 | Phenyl C-H (para) |

| 130.2 | Phenyl C-H (meta) |

| 144.9 | Phenyl C (ipso) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3080 | Medium | C-H stretch (aromatic) |

| 1595, 1490, 1445 | Strong | C=C stretch (aromatic ring) |

| 700 - 800 | Strong | C-H bend (out-of-plane) |

| 500 - 600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

| m/z Ratio | Relative Intensity (%) | Assignment |

| 243 | 100 | [C(C₆H₅)₃]⁺ (Trityl cation) - Base Peak |

| 165 | High | [C₁₃H₉]⁺ (Fluorenyl cation) |

| 322/324 | Low | [M]⁺ / [M+2]⁺ (Molecular ion isotope pattern for Br) |

Experimental Protocols

The data presented above are typically acquired through standardized spectroscopic techniques. Below are generalized experimental protocols for obtaining NMR, IR, and MS spectra of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum.

-

Set a spectral width of approximately 10-12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set a spectral width of approximately 200-220 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for this type of molecule.

-

Instrumentation: Employ a mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

The instrument separates the ions based on their mass-to-charge ratio.

-

-

Data Analysis: Identify the molecular ion peak and key fragment ions. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) is a key diagnostic feature.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Trityl Bromide: A Technical Guide to a Sterically Hindered Electrophile in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of organic synthesis, the strategic manipulation of functional groups is paramount to the successful construction of complex molecules. Among the myriad of reagents available, sterically hindered electrophiles play a crucial role in achieving high selectivity. Triphenylmethyl bromide, commonly known as trityl bromide, stands out as a quintessential example of such a reagent. Its bulky three-dimensional structure, arising from the three phenyl rings attached to a central carbon atom, governs its reactivity, making it an invaluable tool for the selective protection of functional groups, particularly primary alcohols. This technical guide provides an in-depth exploration of the core principles governing the reactivity of trityl bromide, detailed experimental protocols, and its applications in contemporary organic synthesis, with a focus on its relevance to drug development.

Core Concepts: Steric Hindrance and Electrophilicity of Trityl Bromide

Trityl bromide's utility stems from a delicate balance between its electronic and steric properties. The central carbon atom is rendered electrophilic by the electron-withdrawing inductive effect of the bromine atom. However, the three bulky phenyl groups create significant steric congestion around this electrophilic center. This steric hindrance is the primary determinant of its reaction mechanism and selectivity.

Unlike smaller alkyl halides that can readily undergo bimolecular nucleophilic substitution (SN2) reactions, trityl bromide is precluded from this pathway. The bulky trityl group effectively shields the electrophilic carbon from backside attack by a nucleophile, a prerequisite for the SN2 mechanism.[1][2] Consequently, reactions involving trityl bromide predominantly proceed through a unimolecular nucleophilic substitution (SN1) mechanism.[3][4]

The SN1 pathway involves a two-step process:

-

Ionization: The carbon-bromine bond cleaves heterolytically in the rate-determining step to form a highly stable tertiary carbocation, the trityl cation, and a bromide anion. The stability of the trityl cation is attributed to the extensive resonance delocalization of the positive charge over the three phenyl rings.[5][6]

-

Nucleophilic Attack: A nucleophile then rapidly attacks the planar trityl cation to form the final substitution product.

This mechanistic pathway is visually represented in the following diagram.

Reactivity and Selectivity

The steric bulk of the trityl group not only dictates the reaction mechanism but also imparts a high degree of selectivity, particularly in reactions with alcohols.

Protection of Alcohols

Trityl bromide is a premier reagent for the protection of primary alcohols. The significant steric hindrance around the electrophilic carbon of the trityl cation allows it to discriminate between primary, secondary, and tertiary alcohols. Primary alcohols, being the least sterically hindered, react significantly faster than secondary alcohols, while tertiary alcohols are generally unreactive.[7][8] This selectivity makes trityl bromide an excellent choice for the chemoselective protection of primary hydroxyl groups in polyhydroxylated compounds like carbohydrates and diols.[9][10][11]

| Substrate Type | Reactivity with Trityl Bromide | Typical Yields | Reference(s) |

| Primary Alcohols | High | Excellent (>90%) | [7] |

| Secondary Alcohols | Low | Moderate to Low (13-25%) | [7] |

| Tertiary Alcohols | Very Low/Inert | Negligible | [7][8] |

The following workflow illustrates the selective protection of a primary alcohol in a diol.

Experimental Protocols

General Procedure for the Tritylation of a Primary Alcohol

This protocol is a general guideline for the protection of a primary alcohol using trityl bromide.

Materials:

-

Alcohol (1.0 eq)

-

Trityl bromide (1.1 - 1.5 eq)

-

Anhydrous pyridine (B92270) or a mixture of anhydrous dichloromethane (B109758) (DCM) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (DCM or pyridine)

-

Methanol (for quenching)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the alcohol in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (if not using pyridine as the solvent).

-

Add trityl bromide portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a small amount of methanol.

-

Remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate (B1210297) or DCM) and water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography.

Selective Monotritylation of a Diol[11]

This protocol describes a method for the selective protection of one primary alcohol in a diol.

Materials:

-

Diol (e.g., 1,4-butanediol) (excess, e.g., 5-10 eq)

-

Trityl bromide (1.0 eq)

-

Anhydrous pyridine

Procedure:

-

Dissolve trityl bromide in a minimal amount of anhydrous pyridine.

-

Add this solution dropwise to a solution of the excess diol in anhydrous pyridine at 0 °C over an extended period.

-

Allow the reaction to stir at room temperature, monitoring by TLC for the formation of the mono-tritylated product and consumption of trityl bromide.

-

Work-up and purification are performed as described in the general procedure. The use of excess diol favors the formation of the mono-protected product.

Deprotection of a Trityl Ether

The trityl group is acid-labile and can be removed under mild acidic conditions.

Materials:

-

Trityl-protected alcohol

-

Formic acid (80-90%) or a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1-5%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve the trityl ether in DCM.

-

Add the acidic solution (formic acid or TFA/DCM) and stir at room temperature.

-

Monitor the reaction by TLC. Deprotection is usually rapid.

-

Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate to afford the deprotected alcohol.

Applications in Drug Development and Natural Product Synthesis

The robustness of the trityl protecting group under various reaction conditions, coupled with its ease of removal, has made it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[12][13]

A notable example is the use of a trityl protecting group in the synthesis of Irbesartan , an angiotensin II receptor antagonist used to treat high blood pressure. In one synthetic route, a trityl group is used to protect a tetrazole moiety during a key Suzuki coupling reaction.[14]

The selectivity of trityl bromide is also leveraged in the synthesis of complex natural products where the differential protection of multiple hydroxyl groups is required.

Quantitative Data

The following table summarizes typical yields for the tritylation of various primary alcohols with trityl bromide or a related tritylating agent, highlighting the efficiency of this protection strategy.

| Alcohol | Tritylating Agent | Base/Catalyst | Solvent | Yield (%) | Reference |

| 1-Butanol | Trityl Chloride | Pyridine | Pyridine | >95 | [4] |

| Benzyl Alcohol | Trityl Alcohol | EMIM·AlCl₄ | DCM | 98 | [15][16][17] |

| Propargyl Alcohol | Trityl Alcohol | EMIM·AlCl₄ | DCM | 98 | [15][16][17] |

| Thymidine (5'-OH) | Trityl Alcohol/TFAA | DIEA | THF | 82 (mono) | [10] |

| 2-Butene-1,4-diol | Trityl Chloride | AgNO₃ | THF/DMF | 90 (mono) | [9] |

Spectroscopic Data

The presence of the trityl group is readily identifiable in NMR spectra.

-

¹H NMR: The aromatic protons of the trityl group typically appear as a complex multiplet in the region of δ 7.2-7.5 ppm.

-

¹³C NMR: The quaternary carbon of the trityl group (CPh₃) appears around δ 86-88 ppm. The aromatic carbons show signals in the typical aromatic region (δ 127-145 ppm).[18][19][20]

The following table provides characteristic chemical shifts for a trityl-protected primary alcohol.

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Trityl Aromatic Protons | 7.20 - 7.50 (m, 15H) | 144.5 (ipso-C), 128.8 (o-C), 127.8 (m-C), 127.0 (p-C) |

| Trityl Quaternary Carbon | - | ~87.0 |

| -CH₂-O-Tr | ~3.1 - 3.4 (t) | ~64.0 |

Conclusion

Trityl bromide is a powerful and highly selective electrophile whose reactivity is dominated by the steric hindrance imposed by its three phenyl rings. Its preference for an SN1 reaction mechanism via the stable trityl cation underpins its exceptional utility in the selective protection of primary alcohols. The mild conditions required for both the introduction and removal of the trityl group, combined with its orthogonality to many other protecting groups, have cemented its place as an indispensable tool in the arsenal (B13267) of the synthetic chemist. For researchers in drug development and natural product synthesis, a thorough understanding of the principles and practicalities of using trityl bromide is essential for the efficient and elegant construction of complex molecular architectures.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure–property–function relationships of stabilized and persistent C - and N -based triaryl radicals - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05706B [pubs.rsc.org]

- 7. lookchem.com [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 10. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajchem-a.com [ajchem-a.com]

- 12. lookchem.com [lookchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in Bromotriphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromotriphenylmethane, commonly known as trityl bromide, is a tertiary alkyl halide renowned for the unique reactivity of its carbon-bromine (C-Br) bond. This bond is exceptionally labile, not due to inherent weakness in the C-Br bond itself, but because of the extraordinary stability of the resulting triphenylmethyl (trityl) carbocation formed upon its heterolytic cleavage. This guide provides a comprehensive analysis of the factors governing the reactivity of the C-Br bond, focusing on the underlying principles of carbocation stability, reaction kinetics, and primary reaction pathways. Detailed experimental protocols for the synthesis of this compound and a characteristic nucleophilic substitution reaction are provided, alongside quantitative data and mechanistic diagrams to offer a complete technical overview for research and development applications.

Core Principles of C-Br Bond Reactivity

The reactivity of the C-Br bond in this compound is primarily dictated by the electronic and steric properties of the triphenylmethyl group.

-

Exceptional Carbocation Stability: The defining feature of this compound's reactivity is its propensity to form the triphenylmethyl carbocation via an SN1 mechanism. This carbocation is exceptionally stable due to the delocalization of the positive charge across the π-systems of the three phenyl rings. This extensive resonance stabilization significantly lowers the activation energy for the C-Br bond cleavage, making it the dominant reaction pathway.[1][2]

-

Steric Hindrance: The three bulky phenyl groups create significant steric congestion around the central carbon atom. This steric hindrance effectively prevents backside attack by a nucleophile, rendering the bimolecular SN2 substitution pathway non-viable.[3]

-

Bond Polarity: The C-Br bond is polarized towards the more electronegative bromine atom, creating a partial positive charge (δ+) on the central carbon. This polarity makes the carbon atom electrophilic and susceptible to nucleophilic attack, which proceeds once the leaving group has dissociated.

Quantitative Data

The following tables summarize key physical and chemical data for this compound and related compounds.

Table 1: Physical and Chemical Properties

| Property | This compound | Ethoxytriphenylmethane |

| CAS Number | 596-43-0[4] | 968-39-8[5] |

| Molecular Formula | C₁₉H₁₅Br[4] | C₂₁H₂₀O[5] |

| Molecular Weight | 323.23 g/mol [4] | 288.38 g/mol [5] |

| Melting Point | 152-154 °C[4] | ~81-83 °C |

| Boiling Point | 230 °C at 15 mmHg[4] | 382.1 °C at 760 mmHg[5] |

| Appearance | White to yellow crystalline powder[6] | White crystalline solid[7] |

Table 2: Bond Dissociation Energy (BDE) Comparison

| Bond | Compound Type | BDE (kJ/mol) | BDE (kcal/mol) | Reference |

| (C₆H₅)₃C-Br | Tertiary Benzylic (Trityl) | ~205 (Estimated) | ~49 (Estimated) | |

| (CH₃)₃C-Br | Tertiary Alkyl | 293 | 70 | [8] |

| C₆H₅CH₂-Br | Primary Benzylic | 238 | 57 | |

| CCl₃-Br | Trichloromethyl | 205 | 49 | [2] |

| CH₃-Br | Methyl | 293 | 70 | [8] |

| Br-Br | Diatomic Halogen | 194 | 46 | [8] |

Table 3: Relative Rates of Solvolysis

| Solvent (Aqueous Mixtures) | Relative Rate | Rationale |

| 80% Ethanol (B145695) / 20% Water | Moderate | Good balance of polarity and nucleophilicity. |

| 50% Acetone (B3395972) / 50% Water | Faster | Increased water content enhances ionizing power. |

| 80% Acetone / 20% Water | Slower | Less polar than the 50/50 mixture. |

| Acetic Acid | Fast | High ionizing power, promotes carbocation formation. |

Key Reaction Pathways and Mechanisms

SN1 Nucleophilic Substitution

The predominant reaction pathway for this compound is unimolecular nucleophilic substitution (SN1). The reaction proceeds in a stepwise manner.

-

Step 1 (Rate-Determining): The C-Br bond undergoes slow, spontaneous heterolytic cleavage to form the highly stable triphenylmethyl carbocation and a bromide anion. This is the rate-determining step of the reaction.

-

Step 2 (Fast): A nucleophile rapidly attacks the planar carbocation. Because the carbocation is flat, the nucleophile can attack from either face.

-

Step 3 (If Necessary): If the nucleophile was neutral (e.g., ethanol, water), a final deprotonation step occurs to yield the neutral product.

A common example is the solvolysis reaction with ethanol to produce ethoxytriphenylmethane.[7]

Caption: SN1 reaction pathway for this compound with ethanol.

Resonance Stabilization of the Triphenylmethyl Carbocation

The exceptional stability of the triphenylmethyl carbocation is the driving force for the SN1 mechanism. The positive charge on the central carbon is delocalized into the ortho and para positions of the three phenyl rings through resonance.

References

- 1. Which of them is correct order for solvolysis rate in aqueous acetone C=C.. [askfilo.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. ias.ac.in [ias.ac.in]

- 6. The relative rate of solvolysis in aqueous acetone of the following terti.. [askfilo.com]

- 7. researchgate.net [researchgate.net]

- 8. amherst.edu [amherst.edu]

Solubility of Bromotriphenylmethane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of bromotriphenylmethane (also known as triphenylmethyl bromide or trityl bromide) in common organic solvents. This information is crucial for professionals engaged in chemical synthesis, purification, and formulation where this compound is utilized as a key reagent or intermediate. This document compiles available quantitative and qualitative solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents a logical workflow for assessing solubility.

Core Data Presentation

The solubility of this compound is dictated by its molecular structure, which features a bulky, nonpolar triphenylmethyl group and a polar carbon-bromine bond. This duality influences its interaction with various solvents. Generally, it exhibits greater solubility in nonpolar and polar aprotic solvents and is sparingly soluble in highly polar protic solvents.[1] It is also known to be sensitive to moisture, which can lead to hydrolysis to triphenylmethanol, a factor to consider during solubility assessments.[2]

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively reported in the literature. However, the following table summarizes the available data.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Dioxane | C₄H₈O₂ | 88.11 | Not Specified | 10 g/100 mL[3][4][5][6][7] |

Qualitative Solubility Data

Qualitative assessments provide further insight into the solubility profile of this compound.

| Solvent | Observation |

| Hot Acetic Acid | Soluble |

| Acetone | Soluble (at least 5 g/100 mL) |

| Benzene | Soluble[1] |

| Dichloromethane | Soluble[8] |

| Diethyl Ether | Soluble[1][8] |

| Ethanol | Soluble[1] |

| Water | Insoluble[1][5][8][9][10] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a solid organic compound like this compound in an organic solvent, based on the isothermal shake-flask method. This method is a reliable technique for establishing solubility.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath with magnetic stirrer

-

Screw-cap vials

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Centrifuge (optional)

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent to create a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to generate a series of standard solutions with varying concentrations. These will be used to construct a calibration curve.

-

-

Sample Preparation (Isothermal Shake-Flask Method):

-

Add an excess amount of solid this compound to a screw-cap vial. The presence of excess solid is critical to ensure the formation of a saturated solution.

-

Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation, which is especially important for volatile solvents.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker or a water bath with a magnetic stirrer.

-

Agitate the mixture at a constant temperature for a sufficient duration to allow the system to reach equilibrium. The time required to reach equilibrium can vary depending on the solvent and solute but is typically between 24 and 72 hours. It is recommended to test different time points to confirm that equilibrium has been established.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, the sample can be centrifuged.

-

Carefully withdraw the supernatant (the saturated solution) using a syringe.

-

Immediately pass the solution through a chemically compatible syringe filter to remove any remaining microscopic particles.

-

-

Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining solubility and the general relationship between solvent properties and the solubility of a largely nonpolar compound like this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Triphenylmethanol - Wikipedia [en.wikipedia.org]

- 3. lookchem.com [lookchem.com]

- 4. Trityl Bromide | CAS#:596-43-0 | Chemsrc [chemsrc.com]

- 5. Page loading... [guidechem.com]

- 6. Triphenylmethyl bromide | 596-43-0 [chemicalbook.com]

- 7. Triphenylmethyl bromide CAS#: 596-43-0 [m.chemicalbook.com]

- 8. CAS 596-43-0: Trityl bromide | CymitQuimica [cymitquimica.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Thermogravimetric Analysis of Bromotriphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bromotriphenylmethane

This compound, also known as triphenylmethyl bromide or trityl bromide, is a versatile organic compound with the chemical formula (C₆H₅)₃CBr. It serves as a key intermediate in organic synthesis, particularly in the introduction of the trityl protecting group for alcohols, amines, and thiols. Its applications extend to the synthesis of dyes, pigments, and pharmaceuticals.[1] Understanding the thermal stability of this compound is crucial for its handling, storage, and application in various chemical processes, especially those conducted at elevated temperatures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 596-43-0 | [1][2][3][4][5] |

| Molecular Formula | C₁₉H₁₅Br | [1][4] |

| Molecular Weight | 323.23 g/mol | [1][3][5] |

| Appearance | White to yellow powder or crystalline powder | [1][4] |

| Melting Point | 152-156 °C | [2][3] |

| Boiling Point | 230 °C at 15 mmHg | [2][3] |

| Purity | ≥98% | [1][2][3] |

Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This technique is invaluable for determining the thermal stability, decomposition temperature, and composition of materials.[6] A TGA instrument consists of a high-precision balance, a furnace, a temperature programmer, and a system for controlling the atmosphere around the sample. The output of a TGA experiment is a thermogram, which plots the mass of the sample against temperature or time.

Hypothetical Thermogravimetric Analysis of this compound

Due to the absence of specific TGA data for this compound in the literature, this section presents a hypothetical analysis to illustrate the expected thermal behavior and the data that would be generated.

The thermal decomposition of this compound is anticipated to proceed via the cleavage of the carbon-bromine bond, which is the weakest bond in the molecule. This initial step would result in the formation of the stable triphenylmethyl radical and a bromine radical. The triphenylmethyl radical could then undergo further reactions, such as recombination or fragmentation.

The following table summarizes the hypothetical quantitative data that could be obtained from a TGA experiment of this compound under a nitrogen atmosphere.

Table 2: Hypothetical TGA Data for this compound

| Parameter | Hypothetical Value |

| Onset Decomposition Temperature (Tₒ) | ~ 250 °C |

| Peak Decomposition Temperature (Tₘₐₓ) | ~ 280 °C |

| Final Decomposition Temperature (Tբ) | ~ 350 °C |

| Mass Loss in First Stage (%) | ~ 24.7% (corresponding to loss of Br) |

| Mass Loss in Second Stage (%) | ~ 75.3% (corresponding to decomposition of the triphenylmethyl fragment) |

| Residual Mass at 600 °C (%) | < 1% |

Detailed Experimental Protocol

This section provides a detailed methodology for conducting the thermogravimetric analysis of this compound.

-

A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 600 °C.

-

High-purity nitrogen gas (99.999%) for providing an inert atmosphere.

-

Alumina or platinum crucibles.

-